molecular formula C29H24ClN3O4 B304382 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one

2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one

Cat. No. B304382
M. Wt: 514 g/mol
InChI Key: PZBLTVSFXUYXFK-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrahydroquinoline derivative that has been synthesized through various methods and has shown promising results in various scientific applications. The purpose of

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. Additionally, it has been reported to inhibit the growth of bacterial strains by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. Additionally, it has been reported to inhibit the growth of bacterial strains by disrupting the bacterial cell wall.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments include its ability to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacterial strains. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one. One direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on improving the solubility and reducing the toxicity of this compound.

Synthesis Methods

The synthesis of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported through various methods. One of the commonly used methods is the condensation reaction of 3-chloro-4-methylbenzaldehyde, 4-nitrobenzaldehyde, and 2-aminobenzamide in the presence of glacial acetic acid and sodium acetate. The reaction is carried out at a temperature of 120°C for several hours to yield the desired product. Another method involves the reaction of 3-chloro-4-methylbenzaldehyde, 4-nitrobenzaldehyde, and 2-aminobenzamide in the presence of p-toluenesulfonic acid and acetic anhydride. The reaction is carried out at a temperature of 80°C for several hours to yield the desired product.

Scientific Research Applications

2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one has shown promising results in various scientific research applications. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to possess antimicrobial activity against various bacterial strains.

properties

Product Name

2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one

Molecular Formula

C29H24ClN3O4

Molecular Weight

514 g/mol

IUPAC Name

2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C29H24ClN3O4/c1-17-10-13-21(16-22(17)30)32-23-8-5-9-24(34)26(23)25(18-11-14-20(15-12-18)33(36)37)27(29(32)31)28(35)19-6-3-2-4-7-19/h2-4,6-7,10-16,25H,5,8-9,31H2,1H3

InChI Key

PZBLTVSFXUYXFK-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC3)Cl

SMILES

CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC3)Cl

Origin of Product

United States

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